Cas no 104390-83-2 (3-Phthalimidoazetidine)

3-Phthalimidoazetidine is a specialized heterocyclic compound featuring an azetidine ring substituted with a phthalimido functional group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The azetidine core contributes to conformational rigidity, while the phthalimido group offers versatility in further derivatization, such as nucleophilic substitution or ring-opening reactions. Its stability under standard conditions and compatibility with diverse reaction conditions enhance its utility in multi-step synthetic routes. The compound is particularly useful in the preparation of bioactive molecules, where its scaffold can influence pharmacokinetic properties.
3-Phthalimidoazetidine structure
3-Phthalimidoazetidine structure
Product Name:3-Phthalimidoazetidine
CAS No:104390-83-2
MF:C11H10N2O2
MW:202.209302425385
CID:126193
PubChem ID:23042283
Update Time:2025-10-31

3-Phthalimidoazetidine Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindole-1,3(2H)-dione,2-(3-azetidinyl)-
    • 3-Phthalimidoazetidine
    • 2-(azetidin-3-yl)isoindole-1,3-dione
    • 1H-Isoindole-1,3(2H)-dione,2-(3-azetidinyl)
    • 2-(3-AZETIDINYL)-1H-ISOINDOL-1,3(2H)-DIONE
    • DTXSID40629991
    • 104390-83-2
    • SCHEMBL10401694
    • 2-(azetidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
    • 2-(Azetidin-3-yl)-1H-isoindole-1,3(2H)-dione
    • J-001165
    • 2-(Azetidin-3-yl)isoindoline-1,3-dione
    • AKOS012080198
    • FT-0673875
    • Inchi: 1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)11(15)13(10)7-5-12-6-7/h1-4,7,12H,5-6H2
    • InChI Key: CCUNVVKGBQMMQU-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(N1C1CNC1)=O

Computed Properties

  • Exact Mass: 202.07400
  • Monoisotopic Mass: 202.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.411
  • Boiling Point: 350.1°C at 760 mmHg
  • Flash Point: 165.5°C
  • Refractive Index: 1.659
  • PSA: 49.41000
  • LogP: 0.52110

3-Phthalimidoazetidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P384600-250mg
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104390-83-2
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$178.00 2023-05-17
TRC
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$ 3000.00 2023-09-06
A2B Chem LLC
AD80863-250mg
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$1144.00 2024-04-20
A2B Chem LLC
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Additional information on 3-Phthalimidoazetidine

Professional Introduction to 3-Phthalimidoazetidine (CAS No. 104390-83-2)

3-Phthalimidoazetidine, with the chemical identifier CAS No. 104390-83-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its unique structural properties and its potential applications in the development of novel therapeutic agents. The phthalimido group and the azetidine ring contribute to its distinctive reactivity, making it a valuable intermediate in synthetic chemistry.

The< strong>phthalimidoazetidine moiety is particularly noteworthy for its ability to participate in various chemical transformations, including nucleophilic substitution and cyclization reactions. These reactions are crucial for constructing more complex molecular architectures, which are often required in drug design. The presence of the phthalimide moiety also imparts stability to the molecule, enhancing its suitability for further functionalization.

In recent years, there has been a growing interest in exploring the pharmacological properties of< strong>3-Phthalimidoazetidine. Research has indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for treating various diseases. For instance, studies have suggested that derivatives of< strong>phthalimidoazetidine could be effective in modulating inflammatory pathways and neurodegenerative disorders.

The< strong>CAS No. 104390-83-2 registry number ensures that researchers can reliably identify and obtain this compound for their studies. The standardized classification helps in maintaining consistency across different laboratories and publications, facilitating collaborative research and knowledge sharing.

One of the most exciting applications of< strong>3-Phthalimidoazetidine is in the field of medicinal chemistry. The compound's versatility allows it to be incorporated into various drug candidates, each designed to target specific biological pathways. For example, researchers have been investigating its potential as a scaffold for developing kinase inhibitors, which are essential in treating cancers and other chronic diseases.

The synthesis of< strong>3-Phthalimidoazetidine involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Advanced techniques such as transition metal catalysis and asymmetric synthesis have been employed to optimize yields and enantioselectivity. These advancements not only improve the accessibility of< strong>CAS No. 104390-83-2 but also open new avenues for structural diversification.

The pharmacokinetic profile of< strong>phthalimidoazetidine-based compounds is another area of active investigation. Understanding how these molecules are absorbed, distributed, metabolized, and excreted is crucial for developing effective therapeutics. Preclinical studies have begun to unravel these processes, providing insights into potential dosing regimens and formulation strategies.

In conclusion, 3-Phthalimidoazetidine (CAS No. 104390-83-2) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing innovative treatments. As research continues to uncover new possibilities, this compound is poised to play a significant role in the future of medicine.

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